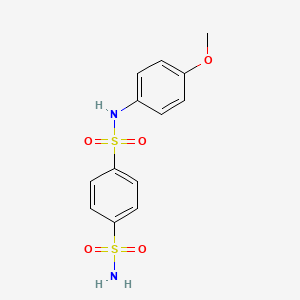
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide, also known as MBDS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MBDS belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and diuretic agents. However, MBDS has unique properties that make it a promising candidate for treating various diseases, including cancer, diabetes, and inflammation.
作用機序
The exact mechanism of action of N-(4-methoxyphenyl)-1,4-benzenedisulfonamide is not fully understood. However, it is believed that N-(4-methoxyphenyl)-1,4-benzenedisulfonamide exerts its anticancer effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, antidiabetic, and antioxidant properties. N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues.
実験室実験の利点と制限
One of the advantages of using N-(4-methoxyphenyl)-1,4-benzenedisulfonamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. N-(4-methoxyphenyl)-1,4-benzenedisulfonamide is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using N-(4-methoxyphenyl)-1,4-benzenedisulfonamide is its potential toxicity at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several potential future directions for N-(4-methoxyphenyl)-1,4-benzenedisulfonamide research. One area of interest is the development of N-(4-methoxyphenyl)-1,4-benzenedisulfonamide derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of N-(4-methoxyphenyl)-1,4-benzenedisulfonamide as a potential therapy for other diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the development of novel drug delivery systems for N-(4-methoxyphenyl)-1,4-benzenedisulfonamide could enhance its therapeutic efficacy and reduce potential side effects.
合成法
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide can be synthesized through a multistep process involving the reaction of 4-methoxyaniline with sulfuric acid, followed by nitration and reduction of the resulting compound. The final product is obtained by reacting the intermediate with sulfuryl chloride and ammonia.
科学的研究の応用
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has been extensively studied for its potential as an anticancer agent. Several studies have reported that N-(4-methoxyphenyl)-1,4-benzenedisulfonamide can induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and lung cancer cells. N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.
特性
IUPAC Name |
4-N-(4-methoxyphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-11-4-2-10(3-5-11)15-22(18,19)13-8-6-12(7-9-13)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATPGFOTCHYSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)benzene-1,4-disulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

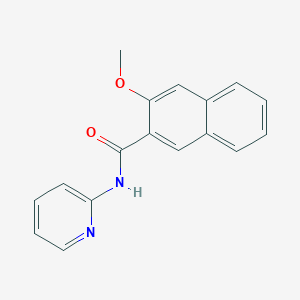
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)
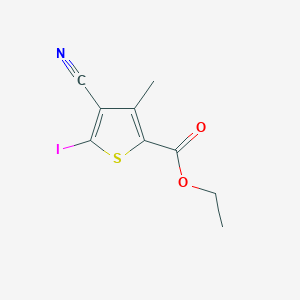

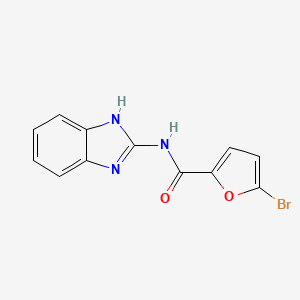
![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
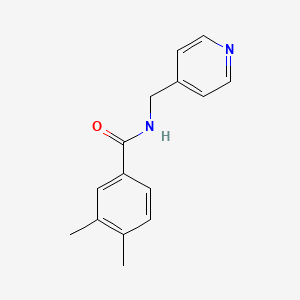
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)
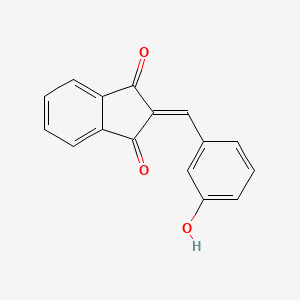
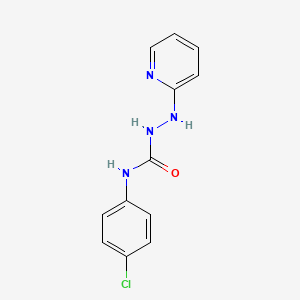
![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)